N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrase enzymes. Carbonic anhydrase inhibitors have significant therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer .
Mechanism of Action
Target of Action
Similar compounds, such as five-membered heterocyclic sulfonamides, have been shown to inhibit carbonic anhydrases (cas) . CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons .
Mode of Action
It’s worth noting that similar compounds, such as five-membered heterocyclic sulfonamides, have been shown to inhibit carbonic anhydrases (cas) . These inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Given that similar compounds inhibit carbonic anhydrases (cas), it can be inferred that this compound may affect pathways involving these enzymes . CAs play a crucial role in maintaining pH and fluid balance in the body, and their inhibition can disrupt these processes .
Result of Action
Inhibition of carbonic anhydrases (cas) by similar compounds can lead to a decrease in the production of bicarbonate and protons, potentially affecting processes such as fluid balance and ph regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethylamine with 2-chloro-4,6-dimethylpyrimidine under basic conditions.
Introduction of the Thiophene Sulfonamide Moiety: The thiophene-2-sulfonamide group is introduced by reacting the pyrimidine derivative with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the intermediate with 2-aminoethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrimidine or thiophene rings.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating glaucoma, epilepsy, and cancer.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with different pharmacokinetic properties.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma
Uniqueness
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to its specific structure, which combines a pyrimidine core with a thiophene sulfonamide moiety. This unique structure contributes to its potent inhibitory effects on carbonic anhydrase enzymes and its potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-3-14-11-9-10(2)17-13(18-11)15-6-7-16-22(19,20)12-5-4-8-21-12/h4-5,8-9,16H,3,6-7H2,1-2H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLLQSZLGIHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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